L-Alanine-beta-alanine
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H14N2O4 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-aminopropanoic acid;3-aminopropanoic acid |
InChI |
InChI=1S/2C3H7NO2/c1-2(4)3(5)6;4-2-1-3(5)6/h2H,4H2,1H3,(H,5,6);1-2,4H2,(H,5,6) |
InChI Key |
NKWMMEIEWUEFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N.C(CN)C(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of L Alanine and Beta Alanine
Gene Expression and Transcriptional Control of Related Enzymes
The synthesis of L-alanine and β-alanine is regulated at the genetic level through the controlled expression of the enzymes involved in their respective biosynthetic pathways.
L-Alanine Synthesis Regulation:
The expression of the gene encoding alanine (B10760859) aminotransferase (ALT) is influenced by various factors. In humans, two main isoforms exist: ALT1 (cytosolic) and ALT2 (mitochondrial). nih.gov
Metabolic Stress : The expression of the ALT2 gene is upregulated in response to metabolic stressors such as amino acid deprivation and ER stress. This upregulation is mediated by the activating transcription factor 4 (ATF4) . nih.gov
Transcriptional Activators : Studies in gilthead sea bream have identified p300 and c-Myb as transcriptional activators of the cytosolic ALT gene (cAlt). Starvation conditions were shown to increase the mRNA levels of p300 and c-Myb, leading to enhanced transcription of cAlt. Conversely, insulin (B600854) administration decreased the expression of both p300 and c-Myb. nih.gov
In Escherichia coli, several genes are implicated in alanine synthesis, including avtA, alaA (identified as yfbQ), and alaB. The expression of avtA and yfbQ is modestly repressed by alanine, and this regulation is mediated by the leucine-responsive regulatory protein (Lrp) . nih.gov
Beta-Alanine (B559535) Synthesis Regulation:
The regulation of β-alanine synthesis is also multifaceted, with different control mechanisms for the various pathways.
L-aspartate-α-decarboxylase (PanD) : In E. coli, the activity of PanD is regulated by another protein called PanZ (formerly YhhK) . PanZ activates the PanD proenzyme in a coenzyme A-dependent manner, thereby controlling the supply of β-alanine for pantothenate biosynthesis. nih.gov This regulatory mechanism allows the bacteria to adjust β-alanine production based on metabolic demand. nih.gov The panD gene itself is conserved across many bacteria. nih.gov In some bacteria, PanD activity is inhibited by compounds such as hydroxylamine (B1172632) and D-serine. uniprot.org
Uracil (B121893) Degradation Pathway : The genes encoding the enzymes of the uracil degradation pathway are also subject to regulation. For instance, in Rhizobium etli, β-alanine is synthesized via this pathway, and the final step is catalyzed by β-alanine synthase (AmaB). nih.gov
Bacillus subtilis Studies : Research on Bacillus subtilis has identified several genes that influence β-alanine production. Overexpression of the native L-aspartate-α-decarboxylase significantly increased β-alanine yield. nih.govbohrium.com Knocking out genes involved in competing metabolic pathways, such as ptsG, fbp, ydaP, yhfS, mmgA, and pckA, also enhanced production. nih.govbohrium.com Furthermore, suppressing the expression of genes like glmS, accA, and accB was found to increase β-alanine synthesis. nih.govbohrium.com
Carnosine-Related Enzymes : In muscle tissue, where β-alanine is a precursor to carnosine, the expression of related transporters and enzymes is regulated by nutritional and hormonal factors. For example, β-alanine supplementation in mice has been shown to increase the expression of the β-alanine transporter TauT , carnosine synthase (CARNS) , and β-alanine transaminase (ABAT) . nih.gov
Data Tables
Table 1: Key Enzymes in L-Alanine and Beta-Alanine Biosynthesis
| Amino Acid | Pathway | Enzyme | EC Number | Organism(s) |
| L-Alanine | Transamination of Pyruvate (B1213749) | Alanine Transaminase (ALT) | 2.6.1.2 | Widespread |
| Reductive Amination of Pyruvate | L-Alanine Dehydrogenase | 1.4.1.1 | Microorganisms | |
| Decarboxylation of L-Aspartate | L-Aspartate Decarboxylase | 4.1.1.12 | Bacteria | |
| Beta-Alanine | Uracil Degradation | Dihydropyrimidine Dehydrogenase | 1.3.1.2 | Mammals, Plants, Bacteria |
| Dihydropyrimidinase | 3.5.2.2 | Mammals, Plants, Bacteria | ||
| β-Ureidopropionase | 3.5.1.6 | Mammals, Plants, Bacteria | ||
| Decarboxylation of L-Aspartate | L-Aspartate-α-decarboxylase (PanD) | 4.1.1.11 | Prokaryotes | |
| Polyamine Metabolism | Amine Oxidase | 1.4.3.21 | Various | |
| Aldehyde Dehydrogenase | 1.2.1.3 | Various | ||
| Propionate Pathway | β-Alanine-Pyruvate Transaminase | 2.6.1.18 | Plants |
Table 2: Genes and Regulators in L-Alanine and Beta-Alanine Synthesis
| Amino Acid | Gene(s) | Encoded Enzyme/Protein | Regulatory Factor(s) | Organism |
| L-Alanine | ALT2 | Alanine Aminotransferase 2 | Activating Transcription Factor 4 (ATF4) | Humans |
| cAlt | Cytosolic Alanine Aminotransferase | p300, c-Myb, Insulin | Gilthead sea bream | |
| avtA, yfbQ (alaA) | Transaminases | Alanine, Leucine-responsive regulatory protein (Lrp) | Escherichia coli | |
| Beta-Alanine | panD | L-Aspartate-α-decarboxylase | PanZ, Coenzyme A | Escherichia coli |
| amaB | β-Alanine Synthase | - | Rhizobium etli | |
| ptsG, fbp, ydaP, yhfS, mmgA, pckA | Various (competing pathways) | Gene knockout enhances production | Bacillus subtilis | |
| glmS, accA, accB | Various (competing pathways) | Gene suppression enhances production | Bacillus subtilis | |
| TauT, CARNS, ABAT | Transporter, Synthase, Transaminase | β-Alanine supplementation | Mice |
Biochemical Functions and Mechanistic Roles of L Alanine and Beta Alanine
Roles in General Metabolism
The metabolic contributions of L-alanine and beta-alanine (B559535) are fundamental to cellular function, ranging from energy production and nutrient transport to the synthesis of vital cofactors.
L-Alanine in Sugar and Acid Metabolism
L-alanine plays a pivotal role in the interplay between amino acid and carbohydrate metabolism, primarily through its participation in the glucose-alanine cycle. wikipedia.orgtuscany-diet.net This cycle facilitates the transport of amino groups from muscle to the liver in a non-toxic form and is crucial for maintaining blood glucose levels during periods of fasting or prolonged exercise. creative-proteomics.com
In skeletal muscle, when amino acids are broken down for energy, their amino groups are transferred to pyruvate (B1213749), a product of glycolysis, to form L-alanine. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme alanine (B10760859) aminotransferase (ALT). creative-proteomics.comquora.com The newly synthesized L-alanine is then released into the bloodstream and transported to the liver. tuscany-diet.net
Once in the liver, the process is reversed. Alanine aminotransferase transfers the amino group from L-alanine to α-ketoglutarate, reforming pyruvate and generating glutamate (B1630785). creative-proteomics.com The pyruvate can then be used as a substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.gov This newly formed glucose can be released back into the bloodstream to be utilized by muscles and other tissues for energy. tuscany-diet.net The glutamate formed in the liver can enter the urea (B33335) cycle, safely disposing of the excess nitrogen. wikipedia.org
The conversion of L-alanine to pyruvate is a key intersection in metabolism. youtube.com Pyruvate can be further metabolized in several ways, including being converted to acetyl-CoA to enter the citric acid cycle for complete oxidation and energy production, or being converted to lactate (B86563) under anaerobic conditions. nih.gov
| Metabolic Process | Role of L-Alanine | Key Enzyme | Primary Location | Significance |
|---|---|---|---|---|
| Glucose-Alanine Cycle | Transports amino groups from muscle to the liver and carbon skeletons from muscle to the liver for gluconeogenesis. wikipedia.orgtuscany-diet.net | Alanine Aminotransferase (ALT) creative-proteomics.comquora.com | Muscle and Liver wikipedia.org | Maintains blood glucose homeostasis and facilitates nitrogen disposal. creative-proteomics.com |
| Gluconeogenesis | Serves as a major gluconeogenic precursor in the liver after conversion to pyruvate. nih.gov | Alanine Aminotransferase (ALT) creative-proteomics.com | Liver creative-proteomics.com | Provides a source for new glucose synthesis during fasting or prolonged exercise. creative-proteomics.com |
| Pyruvate Metabolism | Can be reversibly converted to pyruvate, linking amino acid and carbohydrate metabolism. youtube.com | Alanine Aminotransferase (ALT) nih.gov | Various tissues, primarily liver and muscle. creative-proteomics.com | Provides a substrate for the citric acid cycle or lactate production. nih.gov |
Beta-Alanine as a Precursor for Coenzyme A and Acyl Carrier Protein
Beta-alanine is a fundamental component in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. nih.govahealthyphilosophy.com The synthesis of CoA from beta-alanine is a multi-step process that also involves pantoic acid and cysteine. wikipedia.org
The initial and committed step in this pathway is the synthesis of pantothenic acid (Vitamin B5), which is formed by the condensation of pantoic acid and beta-alanine. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme pantothenate synthetase. nih.gov
Pantothenic acid is then phosphorylated to 4'-phosphopantothenate. pathbank.org Subsequently, a cysteine molecule is added, and after a series of further enzymatic reactions, the 4'-phosphopantetheine (B1211885) moiety is formed. This moiety is the active portion of both Coenzyme A and Acyl Carrier Protein (ACP). nih.gov In some bacteria, it has been observed that pantothenate can be degraded back to pantoate and β-alanine, which is then re-utilized for CoA synthesis, suggesting a preference for β-alanine in this pathway. researchgate.netresearcher.lifenih.gov
Acyl Carrier Protein is a vital component of the fatty acid synthase complex, responsible for carrying the growing fatty acid chain during its synthesis. portlandpress.com The 4'-phosphopantetheine prosthetic group, derived from beta-alanine, is attached to a serine residue of the ACP and serves as the flexible arm that shuttles the acyl intermediates between the different enzymatic domains of the fatty acid synthase. portlandpress.comnih.gov
Beta-Alanine as a Precursor for Pantothenic Acid (Vitamin B5)
As mentioned, beta-alanine is an indispensable precursor for the synthesis of pantothenic acid, also known as Vitamin B5. researchgate.netfrontiersin.org This vitamin is essential for all forms of life. nih.gov The synthesis of pantothenic acid involves the joining of beta-alanine and pantoic acid via a peptide bond. wikipedia.org
The biosynthesis of beta-alanine itself can occur through several pathways. One major route is the decarboxylation of aspartate, catalyzed by the enzyme aspartate-1-decarboxylase. researchgate.netpathbank.org Another pathway involves the degradation of uracil (B121893). nih.gov
The formation of pantothenate from beta-alanine and pantoate is an ATP-dependent reaction. nih.gov The resulting pantothenic acid is a water-soluble vitamin that must be obtained from the diet in animals, as they cannot synthesize it. pathbank.org Plants and many microorganisms, however, are capable of de novo synthesis of pantothenate. pathbank.org
| Molecule | Precursor Role of Beta-Alanine | Key Intermediate | Significance |
|---|---|---|---|
| Coenzyme A (CoA) | Essential building block for the 4'-phosphopantetheine moiety. nih.gov | Pantothenic Acid (Vitamin B5) researchgate.net | Critical for fatty acid metabolism and the citric acid cycle. nih.gov |
| Acyl Carrier Protein (ACP) | Forms the prosthetic group that carries acyl chains during fatty acid synthesis. portlandpress.com | 4'-Phosphopantetheine nih.gov | Essential for the synthesis of fatty acids. portlandpress.com |
| Pantothenic Acid (Vitamin B5) | One of the two primary components required for its synthesis. wikipedia.org | N/A | An essential vitamin that is a precursor to CoA and ACP. researchgate.netfrontiersin.org |
Dipeptide and Polyamine Formation
Beta-alanine is a key constituent in the formation of several important dipeptides, most notably carnosine and anserine (B1665513). These molecules are found in high concentrations in muscle and brain tissues and perform a variety of physiological functions.
Carnosine Synthesis (Beta-Alanyl-L-Histidine) as a Primary Role of Beta-Alanine
One of the most significant roles of beta-alanine is its function as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). nih.govnih.gov Carnosine is a dipeptide synthesized from beta-alanine and L-histidine by the enzyme carnosine synthetase. researchgate.netfrontiersin.org While both amino acids are required for carnosine synthesis, the availability of beta-alanine is the limiting factor. wikipedia.org
Carnosine is highly concentrated in skeletal muscle and brain tissue. researchgate.netwikipedia.org It has several important physiological functions, including:
pH Buffering: Carnosine is an important intramuscular buffer, helping to regulate pH during intense exercise by buffering the hydrogen ions produced during lactic acid accumulation. nih.govwikipedia.org
Antioxidant Activity: It has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress. wikipedia.orgnumberanalytics.com
Antiglycating Agent: Carnosine can reduce the formation of advanced glycation end-products (AGEs), which are implicated in various degenerative diseases. wikipedia.org
Metal Ion Chelation: It can chelate divalent metal ions, which may contribute to its antioxidant effects. wikipedia.orgnih.gov
Anserine Synthesis Involving Beta-Alanine
Anserine (β-alanyl-3-methyl-L-histidine) is another dipeptide found in the skeletal muscle and brain of many vertebrates, particularly birds. wikipedia.orgnumberanalytics.com It is structurally similar to carnosine, with the addition of a methyl group to the imidazole (B134444) ring of histidine. numberanalytics.com
The synthesis of anserine can occur through two primary pathways involving beta-alanine:
The methylation of carnosine by the enzyme carnosine N-methyltransferase. wikipedia.orgresearchgate.net
The direct condensation of beta-alanine with 1-methylhistidine, catalyzed by carnosine synthetase. researchgate.nethealthmatters.io
Anserine shares many of the same biological activities as carnosine, including pH buffering, antioxidant properties, and metal ion chelation. wikipedia.org Due to its methylation, anserine is more resistant to degradation by the enzyme carnosinase compared to carnosine, potentially leading to a longer biological half-life. wikipedia.org
| Dipeptide | Constituent Amino Acids | Key Synthesizing Enzyme | Primary Tissues | Key Functions |
|---|---|---|---|---|
| Carnosine | Beta-Alanine and L-Histidine wikipedia.org | Carnosine Synthetase researchgate.net | Skeletal Muscle, Brain researchgate.netwikipedia.org | pH buffering, antioxidant, antiglycating agent. nih.govwikipedia.orgnumberanalytics.com |
| Anserine | Beta-Alanine and 3-Methyl-L-Histidine nih.gov | Carnosine N-methyltransferase or Carnosine Synthetase wikipedia.orgresearchgate.net | Skeletal Muscle, Brain wikipedia.org | pH buffering, antioxidant, metal ion chelation. wikipedia.org |
Beta-Alanine as a Component of Polyamines
Beta-alanine is intricately linked to the metabolism of polyamines in plants, serving as a key downstream product. Polyamines, such as spermine (B22157) and spermidine (B129725), are degraded via a pathway that leads to the synthesis of β-alanine. nih.gov In many plant species, including maize and tomato, the conversion of spermine and spermidine through an intermediate, 1,3-diaminopropane, results in the formation of β-alanine. nih.gov This metabolic connection highlights a significant role for β-alanine in the lifecycle of these essential biogenic amines. While not a direct structural component of the primary polyamine molecules (spermine, spermidine, and putrescine), its synthesis from their catabolism positions β-alanine as an important metabolite in the broader context of polyamine function and turnover within the plant.
Cellular and Organismal Responses
Role of Beta-Alanine in Plant Stress Responses
Beta-alanine accumulates in plants as a general response molecule to a wide array of environmental challenges. nih.govfrontiersin.org Its increased presence has been observed in plants subjected to temperature extremes, hypoxia, drought, heavy metal shock, and various biotic stresses. nih.govfrontiersin.org For instance, studies on Medicago truncatula and Arabidopsis thaliana have demonstrated a significant elevation in β-alanine levels following heat shock, drought, and exposure to heavy metals like cadmium. nih.gov This accumulation is considered part of the plant's adaptive strategy to mitigate cellular damage and enhance survival under adverse conditions. mdpi.com
Below is a table summarizing the observed accumulation of beta-alanine in response to various stressors in different plant species.
| Plant Species | Stressor | Observed Response | Reference |
| Vigna unguiculata | Heat Shock | Significant elevation of β-alanine levels | nih.gov |
| Arabidopsis thaliana | Drought, Heat Stress | Increased β-alanine levels | nih.gov |
| Arabidopsis thaliana | Cadmium (Heavy Metal) | Accumulation of β-alanine | nih.gov |
| Medicago truncatula | Biotic and Abiotic Stresses | Elevated β-alanine levels | nih.gov |
| Cotton (Gossypium) | Salinity | Enhanced tolerance with β-alanine pretreatment | mdpi.com |
Participation of Beta-Alanine in Lignin (B12514952) Biosynthesis and Ethylene (B1197577) Production in Plants
There is compelling evidence for the involvement of β-alanine in crucial physiological processes in plants, including the biosynthesis of lignin and the production of the plant hormone ethylene. nih.govnih.gov Lignin, a complex polymer, is vital for providing structural support to the plant cell wall. researchgate.net Beta-alanine contributes to secondary metabolism, which includes the pathways responsible for lignin synthesis. nih.govfrontiersin.org Furthermore, β-alanine has been identified as a precursor for ethylene production in certain plant species. nih.govnih.gov Ethylene plays a critical role in various aspects of plant development and response to stimuli, including fruit ripening and senescence. researchgate.net
Beta-Alanine Betaine (B1666868) Formation as an Osmoprotectant in Plants
In certain plant families, notably the highly stress-tolerant Plumbaginaceae, β-alanine is converted into β-alanine betaine, which functions as a potent osmoprotectant. nih.govnih.gov This quaternary ammonium (B1175870) compound helps plants tolerate high salinity and hypoxic conditions by maintaining cellular water balance and protecting cellular structures from the damaging effects of osmotic stress. nih.govnih.gov The synthesis of β-alanine betaine occurs through the S-adenosyl-L-methionine (SAM)-dependent N-methylation of β-alanine. nih.gov It has been proposed that β-alanine betaine is a more suitable osmoprotectant than glycine (B1666218) betaine under conditions of saline hypoxia because its synthesis does not require molecular oxygen, unlike the initial step in glycine betaine synthesis. nih.govnih.gov
The following table outlines the key aspects of β-alanine betaine as an osmoprotectant.
| Feature | Description | Reference |
| Compound | Beta-Alanine Betaine | nih.govnih.gov |
| Function | Osmoprotectant | nih.govnih.govmdpi.com |
| Mechanism of Synthesis | S-adenosyl-L-methionine (SAM)-dependent N-methylation of β-alanine | nih.gov |
| Advantage in Hypoxia | Synthesis is oxygen-independent | nih.govnih.gov |
| Plant Family Example | Plumbaginaceae | nih.govnih.gov |
Role of Beta-Alanine in Oxidative Stress Mitigation
Beta-alanine's role in mitigating oxidative stress appears to be indirect, primarily through its function as a precursor to the dipeptide carnosine. mdpi.com While some studies have investigated the direct antioxidant properties of β-alanine, the evidence for a significant direct effect is limited. nih.govcdnsciencepub.comresearchgate.net However, by increasing the synthesis of carnosine, which is known to have antioxidant, antiglycating, and ion-chelating properties, β-alanine contributes to the attenuation of oxidative stress, inflammation, and muscle damage. mdpi.com Carnosine can scavenge reactive oxygen species (ROS), superoxide (B77818) anions, and peroxyl radicals, thereby protecting cells from oxidative damage. mdpi.com
Beta-Alanine as a Putative Small Molecule Neurotransmitter and Receptor Agonist/Blocker
Beta-alanine is recognized as a putative small molecule neurotransmitter in the central nervous system. nih.govunimelb.edu.au It fulfills several classical criteria for a neurotransmitter: it is naturally occurring in the CNS, is released upon electrical stimulation in a calcium-dependent manner, has specific binding sites, and exhibits inhibitory effects on neuronal excitability. nih.govunimelb.edu.au Beta-alanine interacts with a range of receptors, demonstrating its complex role in neurotransmission. nih.govunimelb.edu.auresearchgate.net
Its recognized receptor sites include:
GABA-A and GABA-C Receptors: Beta-alanine can activate both GABA-A and GABA-C receptors. nih.govresearchgate.net
Glycine Receptors: It acts as an agonist at glycine receptors and is more potent at these receptors compared to GABA-A receptors. researchgate.netnih.gov
NMDA Receptors: Beta-alanine can act as a co-agonist at the glycine site on the NMDA receptor complex. nih.gov
GAT Proteins: It can block the glial GABA uptake mediated by GAT proteins, thereby influencing GABAergic signaling. nih.gov
The table below summarizes the interactions of beta-alanine with various neural receptors and proteins.
| Receptor/Protein | Role of Beta-Alanine | Effect | Reference(s) |
| GABA-A Receptor | Agonist | Inhibitory neurotransmission | nih.govresearchgate.net |
| GABA-C Receptor | Agonist | Inhibitory neurotransmission | nih.govresearchgate.net |
| Glycine Receptor | Agonist | Inhibitory neurotransmission | nih.govresearchgate.netnih.gov |
| NMDA Receptor | Co-agonist (at glycine site) | Modulation of excitatory neurotransmission | nih.gov |
| GAT Proteins | Blocker | Inhibition of GABA uptake | nih.gov |
L-Alanine and Immune System Enhancement through Antibody Production
L-Alanine, a non-essential amino acid, plays a crucial role in the proper functioning of the immune system, including the production of antibodies. sigmaaldrich.comveganhealth.org Research has indicated that L-Alanine is essential for the response of human lymphocytes to mitogenic or allogeneic stimulation under in vitro conditions. differencebetween.com Lymphocytes are a type of white blood cell that is fundamental to the adaptive immune response, which includes the production of antibodies.
Studies have shown that L-Alanine is a necessary component for the proliferation of lymphocytes. quora.com The response of umbilical cord blood lymphocytes to certain mitogens is significantly dependent on the presence of L-Alanine. differencebetween.comnih.gov When plasma is depleted of this amino acid, the lymphocyte response is impaired, and the addition of L-Alanine restores this function. differencebetween.comnih.gov This suggests that L-Alanine is a vital factor for lymphocyte activation and growth. differencebetween.compediaa.com
The following table summarizes key research findings on the role of L-Alanine in the immune system:
| Research Focus | Key Findings | Reference |
| Lymphocyte Response | L-Alanine is essential for the in vitro response of human lymphocytes to mitogenic and allogeneic stimulation. | differencebetween.com |
| Lymphocyte Growth | Identified as an essential amino acid for the in vitro growth of lymphocytes, stimulating the uptake of ³H-thymidine in DNA. | differencebetween.com |
| Phagocytosis of Pathogens | Exogenous L-Alanine promotes the phagocytosis of multidrug-resistant bacteria by boosting TLR4 expression and signaling. | wikipedia.org |
| Thymocyte Proliferation | In vivo administration of L-Alanine stimulated the proliferation of thymocytes, which are precursors to T-lymphocytes. | quora.com |
| Restoration of Immune Response | The addition of L-Alanine restored the impaired response of lymphocytes in a dialyzed plasma environment. | nih.gov |
Comparative Biochemical Activities of L-Alanine and Beta-Alanine Isomers
L-Alanine and Beta-Alanine are isomers, meaning they share the same chemical formula (C₃H₇NO₂) but differ in their molecular structure. This structural difference leads to distinct biochemical roles and activities within the body. differencebetween.compediaa.com The primary distinction lies in the position of the amino group on the carbon chain. In L-Alanine (an alpha-amino acid), the amino group is attached to the alpha-carbon, the first carbon atom adjacent to the carboxyl group. quora.com In Beta-Alanine (a beta-amino acid), the amino group is attached to the beta-carbon, the second carbon atom from the carboxyl group. quora.comwikipedia.org
This structural variance has profound implications for their biological functions. L-Alanine is a proteinogenic amino acid, meaning it is one of the 20 amino acids used by ribosomes to synthesize proteins. differencebetween.comdifferencebetween.com It is a fundamental building block for a vast array of proteins and enzymes that are essential for countless physiological processes. pediaa.com Conversely, Beta-Alanine is a non-proteinogenic amino acid and is not incorporated into proteins during translation. differencebetween.compediaa.com
The primary and most well-documented biochemical role of Beta-Alanine is to serve as the rate-limiting precursor for the synthesis of carnosine. nih.govwikipedia.org Carnosine (beta-alanyl-L-histidine) is a dipeptide found in high concentrations in muscle and brain tissue. veganhealth.org It plays a significant role in intracellular pH regulation, acting as a buffer against the accumulation of hydrogen ions during intense exercise. nih.gov Supplementation with Beta-Alanine has been shown to increase muscle carnosine levels, thereby enhancing performance in high-intensity activities. nih.gov
L-Alanine, on the other hand, is involved in the glucose-alanine cycle, a critical metabolic pathway that facilitates the transport of nitrogen from peripheral tissues to the liver. draxe.com In this cycle, muscles and other tissues that degrade amino acids for fuel transfer their amino groups to pyruvate to form alanine. This alanine is then transported to the liver, where it is converted back to pyruvate for use in gluconeogenesis, while the nitrogen is excreted as urea. draxe.com
The following table provides a comparative overview of the biochemical activities of L-Alanine and Beta-Alanine:
| Feature | L-Alanine (α-Alanine) | Beta-Alanine (β-Alanine) | Reference |
| Structure | Amino group on the α-carbon | Amino group on the β-carbon | differencebetween.comwikipedia.org |
| Protein Synthesis | Proteinogenic; a building block of proteins. | Non-proteinogenic; not incorporated into proteins. | differencebetween.comdifferencebetween.compediaa.com |
| Primary Function | Protein synthesis; glucose-alanine cycle for energy metabolism. | Precursor to carnosine, anserine, and pantothenic acid. | sigmaaldrich.comdraxe.com |
| Key Metabolic Role | Interconversion with pyruvate for gluconeogenesis and nitrogen transport. | Rate-limiting factor in carnosine synthesis, which buffers pH in muscles. | nih.govwikipedia.org |
| Stereochemistry | Has a stereocenter (exists as L- and D-isomers). | No stereocenter. | sigmaaldrich.comdifferencebetween.com |
| Natural Occurrence | Abundant in proteins and free in plasma. | Formed from the degradation of dihydrouracil (B119008) and carnosine. | differencebetween.comwikipedia.org |
Advanced Analytical Methodologies for L Alanine and Beta Alanine Quantification and Characterization
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure, conformation, and vibrational properties of L-alanine and related compounds.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in the solid state. emory.eduscirp.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR provides information on these orientation-dependent interactions, offering insights into the local environment of each atom.
For alanine-containing peptides, such as alanine (B10760859) tripeptides, solid-state NMR is particularly valuable for determining their secondary structure, for instance, whether they adopt parallel or antiparallel β-sheet conformations. nih.govacs.orgnih.gov By using isotopically labeled samples (e.g., with ¹³C or ¹⁵N), specific atomic positions can be probed. nih.govnih.gov The chemical shifts of the ¹³C nuclei, particularly the Cα and Cβ carbons, are sensitive to the main-chain dihedral angles (φ and ψ) and hydrogen bonding patterns, which define the peptide's conformation. acs.orgcapes.gov.brconicet.gov.ar Techniques like cross-polarization and magic-angle spinning (CP-MAS) are employed to enhance signal and resolution in solid-state NMR spectra. emory.edunih.gov
Table 4: Key Solid-State NMR Parameters for Alanine Peptide Structural Analysis
| Parameter | Information Gained |
| ¹³C Chemical Shifts | Conformational information (dihedral angles φ and ψ), hydrogen bonding acs.orgcapes.gov.br |
| ¹⁵N Chemical Shifts | Hydrogen bonding environment of the amide group |
| ¹H Chemical Shifts | Proximity and hydrogen bonding of protons acs.orgnih.gov |
| Dipolar Coupling | Internuclear distances |
| Quadrupolar Coupling (²H) | Molecular dynamics and orientation scirp.org |
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint of a compound by probing its vibrational modes. nih.gov These techniques are highly sensitive to the chemical structure, conformation, and intermolecular interactions, such as hydrogen bonding. nih.govijsr.net
For L-alanine and beta-alanine (B559535), FTIR and Raman spectra reveal characteristic bands corresponding to the vibrations of their functional groups, including the amino group (NH₃⁺), carboxylate group (COO⁻), and the alkyl backbone. nih.govresearchgate.netresearchgate.net The positions and intensities of these bands can be used to distinguish between the two isomers. For example, the different arrangement of the amino group in α- and β-positions leads to distinct vibrational signatures. youtube.com In the solid state, these spectra can also provide information about the crystalline structure and intermolecular hydrogen bonding network. nih.govnih.govaps.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.govnih.govaps.org
Table 5: Characteristic Vibrational Regions for L-Alanine in FTIR and Raman Spectroscopy
| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) |
| N-H Stretching | 3200 - 2800 |
| C-H Stretching | 3000 - 2850 |
| C=O Stretching (Carboxylate) | 1600 - 1550 |
| N-H Bending | 1650 - 1500 |
| C-H Bending | 1470 - 1350 |
| C-N Stretching | 1200 - 1020 |
| Torsional and Lattice Modes | < 400 |
Isotopic Analysis Techniques (e.g., Enantiomer-specific isotopic analysis (ESIA) for nitrogen isotopes)
Isotopic analysis has emerged as a powerful tool for elucidating the origins and metabolic pathways of amino acids. Enantiomer-specific isotopic analysis (ESIA), particularly for nitrogen isotopes (¹⁵N), allows researchers to differentiate between L-alanine and its enantiomer, D-alanine, providing insights into biological and chemical processes. jamstec.go.jparxiv.org This method is crucial for determining the origins of chirality in various samples. jamstec.go.jp
A key technique employed is gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.gov This method often involves the derivatization of amino acids into diastereomers using an optically active agent, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol. This derivatization allows for chromatographic separation on non-chiral stationary-phase columns, a significant advantage for nitrogen isotope analysis. nih.gov The nitrogen isotopic composition is expressed in delta notation (δ¹⁵N) in per mil (‰) deviation from a standard (air). jamstec.go.jp
Research has shown significant differences in the nitrogen isotopic compositions of D- and L-alanine in various microorganisms. In bacteria, D-alanine, an essential component of the peptidoglycan cell wall, often shows depletion in ¹⁵N compared to L-alanine. jamstec.go.jparxiv.org For instance, studies on gram-positive bacteria from the Firmicutes and Actinobacteria phyla have consistently found D-alanine to be depleted in ¹⁵N, with a nitrogen isotopic difference (Δ¹⁵N D-L, defined as δ¹⁵N D-Ala − δ¹⁵N L-Ala) of less than -2.0‰. jamstec.go.jparxiv.org This isotopic heterogeneity suggests that enzymatic pathways, like the alanine racemase reaction, are the primary control on the isotopic composition before the formation of the bacterial cell wall. jamstec.go.jpnih.gov In contrast, racemic alanine produced through synthetic chemical pathways shows homogeneous isotopic components for each enantiomer. jamstec.go.jparxiv.org
These findings highlight the utility of ESIA in distinguishing between biogenic and abiogenic sources of amino acids. jamstec.go.jp The use of isotope-labeled L-alanine, such as L-Alanine-¹³C or L-Alanine (¹³C₃, ¹⁵N), further enhances metabolic flux analysis and proteomics research by allowing scientists to trace the metabolic fate of these compounds in vivo. medchemexpress.comisotope.com
Interactive Table 1: Nitrogen Isotopic Differences in D- and L-Alanine in Bacteria
| Bacterial Species | δ¹⁵N D-alanine (‰ vs air) | δ¹⁵N L-alanine (‰ vs air) | Isotopic Difference (Δ¹⁵N D-L) | Reference |
| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | -2.1 | nih.gov |
| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | -2.0 | nih.gov |
| General Finding (Firmicutes & Actinobacteria) | - | - | < -2.0 | jamstec.go.jparxiv.org |
Mass Spectrometry for Metabolomic Analyses
Mass spectrometry (MS) is an indispensable technology for metabolomics, providing high sensitivity and specificity for the detection and quantification of a wide array of metabolites, including beta-alanine. creative-proteomics.com Various MS-based techniques are employed, often coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to analyze complex biological samples. nih.govmdpi.com
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust method for identifying and quantifying beta-alanine. nih.gov This technique offers confirmation of chemical identity, which is crucial when analyzing complex matrices. nih.gov For metabolomic studies, UHPLC (Ultra-High-Performance Liquid Chromatography) systems are often used for their superior separation capabilities before the sample is introduced into the mass spectrometer. mdpi.com Capillary electrophoresis-mass spectrometry is another powerful technique used in metabolome analysis of serum and saliva. hmdb.ca
In metabolomic workflows, samples such as plasma, tissue homogenates, or cell cultures are first pretreated to extract metabolites. creative-proteomics.comnih.gov For beta-alanine analysis, quantitation can be achieved using either an external standard method or an isotope-labeled internal standard for greater accuracy. creative-proteomics.comscispace.com The use of Multiple Reaction Monitoring (MRM) mode in mass spectrometry allows for the simultaneous detection of hundreds of specific metabolite transitions, enabling high-throughput analysis. creative-proteomics.com
Metabolomic analyses utilizing mass spectrometry have successfully identified and quantified beta-alanine in various biological contexts. For example, it has been profiled in studies of plant stress responses, cancer-specific metabolic profiles, and the developmental stages of insects. creative-proteomics.commdpi.comhmdb.ca These studies demonstrate the power of MS to measure dynamic changes in metabolite pools, providing crucial insights into metabolic pathways and cellular physiology. mdpi.com
Interactive Table 2: Mass Spectrometry Techniques for Beta-Alanine Analysis
| Technique | Application | Key Features | Reference |
| HPLC-MS/MS | Identification and quantification | Provides confirmatory chemical identity. | nih.gov |
| UHPLC-MS | Metabolomic profiling | High-resolution separation for complex samples. | mdpi.com |
| GC-MS | Metabolite analysis | Used for analyzing volatile or derivatized compounds. | massbank.eu |
| Capillary Electrophoresis-MS | Metabolome analysis | Applied to serum and saliva for detecting disease-specific profiles. | hmdb.ca |
| LC-MS | Quantitative analysis | Used to measure concentrations in various biological samples over time. | researchgate.net |
Computational and Theoretical Studies on L Alanine and Beta Alanine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of molecules.
High-level ab initio molecular orbital calculations, such as the Gaussian-3 (G3) theory, have been instrumental in determining the accurate enthalpies of formation for L-Alanine and β-Alanine in the gas phase. nih.govresearchgate.net These theoretical calculations provide values that can be compared with experimental data obtained from techniques like combustion calorimetry. nih.govresearchgate.net For DL-α-alanine, the experimentally determined standard molar enthalpy of formation in the gaseous phase is -426.3 ± 2.9 kJ·mol⁻¹, which is in agreement with G3 level calculations. nih.gov For β-alanine, the experimental value is -421.2 ± 1.9 kJ·mol⁻¹. nih.govresearchgate.net Such studies are foundational for establishing reliable thermochemical data for these important biomolecules. nih.govirispublishers.comnorthwestern.edu
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electronic effects, such as charge transfer and hydrogen bonding, within molecules. wikipedia.orgwisc.edu While specific NBO analyses for the L-Alanyl-β-alanine dipeptide are not documented, the principles of NBO can be applied to its constituent amino acids. NBO analysis on molecules like L-alanine and β-alanine allows for the characterization of intramolecular hydrogen bonds by examining the interactions between donor and acceptor orbitals. researchgate.net For example, in certain conformers of alanine (B10760859), NBO analysis can quantify the strength of the hydrogen bond between the amino group and the carbonyl oxygen. nih.gov These analyses provide a detailed picture of the electronic delocalization and stabilizing interactions that govern the molecular structure. wikipedia.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability. science.gov For amino acids like alanine, DFT calculations have been used to determine these values. nih.govresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Hyperpolarizability calculations, which are relevant for nonlinear optical properties, have also been performed for related systems, often using DFT methods. researchgate.netdergipark.org.tr While specific data for the L-Alanyl-β-alanine dipeptide is not available, studies on similar molecules indicate that the electronic properties are highly dependent on the molecular structure and substituent groups. researchgate.net
Thermochemical Investigations
Thermochemical investigations provide essential data on the energy changes associated with chemical reactions and phase transitions.
Experimental and computational studies have established the standard molar enthalpies of formation for both L-Alanine and β-Alanine in the gas and crystalline states. nih.govresearchgate.netresearchgate.net These values are critical for understanding the thermodynamic stability of these compounds. The standard molar enthalpies of formation in the crystalline state are typically determined by combustion calorimetry. nih.govresearchgate.net The gas-phase enthalpies are then derived using the enthalpies of sublimation.
| Compound | State | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| DL-α-Alanine | Gas Phase | -426.3 ± 2.9 | nih.gov |
| β-Alanine | Gas Phase | -421.2 ± 1.9 | nih.govresearchgate.net |
| L-Alanine | Crystalline | -560.0 ± 1.7 | nist.gov |
| β-Alanine | Crystalline | -584.5 ± 0.8 | nist.gov |
Heat Capacity Calculations (e.g., Periodic DFT and Quasi-harmonic Approximation)
The determination of a compound's heat capacity is crucial for understanding its thermal properties and stability. For crystalline solids like dipeptides, a combination of Periodic Density Functional Theory (DFT) and the quasi-harmonic approximation (QHA) stands as a robust computational method for predicting thermodynamic functions, including heat capacity.
Periodic DFT calculations are well-suited for modeling the electronic structure of crystalline materials, providing an accurate description of the forces between atoms. From these forces, the vibrational frequencies of the crystal lattice (phonons) can be calculated. The quasi-harmonic approximation then utilizes these phonon frequencies to compute thermodynamic properties like free energy, entropy, and heat capacity as a function of temperature. This approach has been successfully applied to determine the stability and thermodynamic characteristics of various molecular crystals, including amino acids and pharmaceuticals.
While extensive research exists on the heat capacity of individual amino acids like L-alanine and β-alanine, specific computational studies detailing the heat capacity of the L-Alanyl-beta-alanine dipeptide using Periodic DFT and QHA were not prominently found in the surveyed literature. However, the foundational data for its constituent parts are well-established. For instance, the constant pressure heat capacity for crystalline L-alanine has been reported through experimental measurements. nist.gov Such data is essential for parameterizing and validating theoretical models. The application of these established theoretical methods would be a valuable step toward a complete thermodynamic profile of L-Alanyl-beta-alanine.
| Compound | Constant Pressure Heat Capacity (Cp,solid) at 298.15 K (J/mol·K) | Reference |
|---|---|---|
| L-Alanine | 129.21 | nist.gov |
| β-Alanine | Data not prominently available in searched sources | N/A |
Vapor Pressure Measurements and Sublimation Enthalpies (e.g., Knudsen effusion mass-loss technique)
The volatility of peptides is a key thermochemical property, and the enthalpy of sublimation—the energy required for a substance to transition from solid to gas—is a critical parameter for assessing intermolecular forces in the crystalline state. The Knudsen effusion mass-loss technique is a highly reliable experimental method for determining the vapor pressure of low-volatility substances like amino acids and dipeptides. nih.gov In this method, a sample is heated in a sealed container (a Knudsen cell) with a small orifice. The rate of mass loss through the orifice under high vacuum is measured, from which the vapor pressure can be calculated. By measuring the vapor pressure at different temperatures, the standard molar enthalpy of sublimation (ΔHsub°) can be derived using the Clausius-Clapeyron equation. nih.gov
Experimental studies have successfully used this technique to determine the sublimation enthalpies for the constituent amino acids, α-alanine and β-alanine. nih.gov A comprehensive 2022 study by Tyunina et al. specifically investigated the enthalpies of sublimation and solvation of a series of alanine-containing dipeptides. acs.org Further research has also been published on the enthalpies of solution for related compounds such as DL-α-alanyl-β-alanine and β-alanyl-β-alanine in various aqueous solutions. researchgate.net These studies provide crucial data for understanding the energetic relationships between the peptide's structure and its solid-state and solution behavior. While the specific numerical data from the Tyunina et al. study on L-Alanyl-beta-alanine is not detailed here, its existence points to available experimental values in the literature.
| Compound | Standard Molar Enthalpy of Sublimation (ΔHsub°) (kJ/mol) | Method | Reference |
|---|---|---|---|
| L-Alanine | 132.6 ± 0.8 | Knudsen Effusion | nist.gov |
| β-Alanine | 139.7 ± 0.7 | Knudsen Effusion | nih.gov |
| Alanine-Containing Dipeptides | Determined | Not specified | acs.org |
Molecular Dynamics Simulations (Potential for studying interactions)
Molecular dynamics (MD) simulations offer a powerful computational microscope for examining the behavior of biomolecules at an atomic level over time. For the dipeptide L-Alanyl-beta-alanine, MD simulations hold the potential to reveal critical insights into its conformational landscape, its interactions with its environment, and its potential for self-assembly. Although specific MD studies focusing exclusively on L-Alanyl-beta-alanine are not prevalent in the surveyed literature, extensive research on analogous peptides provides a clear roadmap for future investigations.
For example, MD simulations of the alanine dipeptide (L-alanyl-L-alanine) have been used to construct Ramachandran plots, which map the distribution of backbone dihedral angles (φ, ψ) to reveal stable conformations. nih.govgithub.com Similar studies on L-Alanyl-beta-alanine could elucidate how the introduction of a more flexible β-amino acid influences the accessible conformational states. Furthermore, simulations can model the explicit interactions between the dipeptide and water molecules, detailing the hydration shell and hydrogen bonding patterns that govern its solubility and behavior in aqueous solution. nih.gov Studies on alanine-rich oligomers have used MD to investigate the formation of β-sheet structures, which are relevant to amyloid formation, indicating that simulations could probe the potential for L-Alanyl-beta-alanine to form aggregates. nih.gov The feasibility of such studies is supported by the availability of molecular topologies for L-Alanyl-beta-alanine in repositories like the Automated Topology Builder (ATB), which provides the necessary parameters for force fields used in MD simulations. uq.edu.au
Bioinformatics and Homology Analysis for Enzyme Identification
The synthesis of dipeptides in biological systems is catalyzed by specific enzymes, typically peptide ligases. Identifying an enzyme capable of synthesizing L-Alanyl-beta-alanine is a key challenge that can be addressed using bioinformatics and homology analysis.
A logical starting point is to investigate enzymes that synthesize structurally similar dipeptides. Carnosine (β-alanyl-L-histidine) is a well-known dipeptide whose synthesis is catalyzed by carnosine synthase (EC 6.3.2.11), which has been molecularly identified as ATP-grasp domain-containing protein 1 (ATPGD1). nih.govcore.ac.uk This enzyme utilizes β-alanine as a substrate, making it a prime candidate for investigation. tandfonline.comfrontiersin.org However, specificity studies have shown that while carnosine synthase has a broad tolerance for the β-amino acid component, it is highly specific for the α-amino acid. Research indicates that carnosine synthase will not use abundant α-amino acids like glycine (B1666218) or α-alanine as substrates, instead strongly preferring L-histidine. rsc.org
This high specificity suggests that the wild-type ATPGD1 is unlikely to synthesize L-Alanyl-beta-alanine efficiently. Therefore, bioinformatics and homology analysis become crucial tools for enzyme engineering. By creating a homology model of carnosine synthase, researchers can analyze its active site to understand the structural basis of its substrate specificity. Comparing its structure to other ligases could reveal key amino acid residues that form the binding pocket for L-histidine. Computational protein design algorithms could then be used to predict mutations in these residues that would alter the binding pocket to favorably accommodate L-alanine instead of L-histidine. This strategy of computationally supported redesign has been successfully used to introduce novel activities into other enzymes and represents a promising avenue for developing a biocatalyst for L-Alanyl-beta-alanine production. nih.gov
Research Applications and Biotechnological Implications
Metabolic Engineering for Enhanced Biosynthesis
Metabolic engineering offers promising avenues for the sustainable and efficient production of beta-alanine (B559535). By manipulating microbial metabolic pathways, researchers can enhance the biosynthesis of this valuable compound.
Microbial Fermentation Strategies for Beta-Alanine Production (e.g., Escherichia coli strains)
Escherichia coli (E. coli) is a widely used chassis organism for the microbial production of various chemicals, including beta-alanine, due to its well-understood genetics and rapid growth. semanticscholar.org Metabolic engineering strategies in E. coli have focused on optimizing pathways to channel carbon flux towards beta-alanine synthesis. One approach involves the anaerobic biosynthesis of beta-alanine, which is considered a profitable and environmentally friendly method. frontiersin.org
Key strategies in the microbial fermentation of beta-alanine include:
Pathway Engineering : This involves the overexpression of key enzymes in the beta-alanine biosynthesis pathway, such as L-aspartate-a-decarboxylase (ADC), and the deletion or weakening of competing metabolic pathways to prevent the loss of carbon flux. semanticscholar.orgnih.gov For instance, the biosynthesis pathway can be divided into modules (e.g., glycolysis module, TCA module, and beta-alanine biosynthesis module) to systematically engineer the metabolic flux. semanticscholar.org
Fed-Batch Fermentation : This technique is employed to achieve high-density cell cultures and high product titers. In fed-batch fermentation, a nutrient-rich medium is continuously or sequentially fed to the bioreactor, allowing for controlled growth and production. Using this method, engineered E. coli strains have been reported to produce significant amounts of beta-alanine, with titers reaching up to 37.9 g/L. semanticscholar.org
Adaptive Laboratory Evolution (ALE) : ALE can be used to improve the production efficiency of engineered strains. This involves culturing the microorganisms under specific selective pressures over extended periods, leading to the selection of mutants with desired traits, such as improved energy production under anaerobic conditions, which can enhance beta-alanine synthesis. frontiersin.org
Table 1: Comparison of Beta-Alanine Production in Engineered E. coli Strains
| Strain Engineering Strategy | Carbon Source | Fermentation Mode | Beta-Alanine Titer (g/L) | Reference |
|---|---|---|---|---|
| Multivariate Modular Metabolic Engineering | Glucose | Fed-batch | 37.9 | semanticscholar.org |
| Adaptive Laboratory Evolution & Pathway Engineering | Glycerol | Fed-batch | 1.07 | frontiersin.org |
| Multi-biosensor Enabled Approach | Glucose | Whole-cell catalysis | 34.8 | mdpi.com |
Enzyme Catalysis and Biotransformation for Beta-Alanine Synthesis (e.g., one-pot three-enzyme cascade from maleic acid)
Enzymatic catalysis provides a highly specific and efficient alternative to chemical synthesis for producing beta-alanine. A notable example is the development of a one-pot, three-enzyme cascade reaction to synthesize beta-alanine from the inexpensive substrate, maleic acid. nih.gov This biocatalytic process involves the sequential conversion of maleic acid to fumaric acid, then to L-aspartate, and finally to beta-alanine.
The three key enzymes in this cascade are:
Maleic cis-trans isomerase (MaiA) : Catalyzes the conversion of maleic acid to fumaric acid.
L-aspartase (AspA) : Catalyzes the amination of fumaric acid to form L-aspartate.
L-aspartate-α-decarboxylase (ADC) : Catalyzes the decarboxylation of L-aspartate to produce beta-alanine. nih.gov
This process has been successfully demonstrated using two recombinant E. coli strains, one co-expressing MaiA and AspA, and another expressing ADC. nih.gov Under optimized conditions, this one-pot synthesis has achieved a high concentration of beta-alanine (751 mM) with a yield of 93.9%. nih.gov The use of whole cells as biocatalysts eliminates the need for enzyme purification and the addition of coenzymes, making the process more cost-effective. nih.govusda.gov
Optimization of Enzyme Catalytic Efficiency and Expression through Cellulosome Assembly
This concept has been applied to beta-alanine production by assembling key enzymes onto a scaffold protein. The core components of this system are:
Cohesin : A protein domain present on a scaffold protein.
Dockerin : A protein domain fused to the enzyme of interest, which binds specifically to cohesin. frontiersin.orgnih.gov
By fusing dockerin domains to enzymes like L-aspartate-α-decarboxylase and aspartate aminotransferase, and co-expressing them with a cohesin-containing scaffold, a synthetic multi-enzyme complex can be formed. frontiersin.org This strategy has been shown to significantly increase the production of beta-alanine in engineered E. coli strains, with yields being over 10 times higher than in strains without the assembled cellulosomes. frontiersin.orgnih.gov This approach not only improves catalytic efficiency but also enhances the expression levels of the assembled enzymes. frontiersin.org
Agricultural Biotechnology
In the realm of agricultural biotechnology, beta-alanine metabolism is emerging as a key target for developing crops with enhanced resilience to environmental stressors and improved nutritional value.
Targeting Beta-Alanine Metabolism for Crop Improvement and Stress Resilience
Plants synthesize and accumulate beta-alanine as a response to various abiotic stresses, including heat, drought, hypoxia, and heavy metal toxicity. frontiersin.orgnih.gov This accumulation is part of a broader stress response mechanism that helps protect the plant from damage. The pathways involving beta-alanine are therefore considered attractive targets for the metabolic engineering of crop plants to enhance their resilience to the increasing environmental challenges posed by climate change. frontiersin.orgnih.gov
Foliar application of beta-alanine has been shown to improve salt tolerance in cotton seedlings, leading to lower mortality rates and increased plant height and biomass under salt stress. mdpi.com The protective roles of beta-alanine in plants are multifaceted and include:
Osmoprotection : In some plant families, beta-alanine is converted into beta-alanine betaine (B1666868), an osmoprotective compound that helps maintain cellular water balance under saline conditions. nih.govcdnsciencepub.com
Antioxidant Activity : In certain legumes, beta-alanine is a component of homoglutathione, a tripeptide that plays a role in detoxifying heavy metals and reactive oxygen species. frontiersin.orgcdnsciencepub.com
Precursor for Essential Molecules : Beta-alanine is a precursor for the synthesis of pantothenate (Vitamin B5) and Coenzyme A, which are vital for numerous metabolic processes, including fatty acid synthesis and the tricarboxylic acid cycle. frontiersin.orgnih.gov
Table 2: Role of Beta-Alanine in Plant Stress Response
| Stress Factor | Plant Response | Protective Mechanism | Reference |
|---|---|---|---|
| Salinity | Accumulation of beta-alanine | Osmoprotection (as beta-alanine betaine) | mdpi.comnih.gov |
| Drought | Increased beta-alanine levels | Generic stress response | frontiersin.orgnih.gov |
| Heat Shock | Elevated beta-alanine levels | Generic stress response | frontiersin.orgnih.gov |
| Heavy Metals | Accumulation of beta-alanine | Detoxification (as homoglutathione) | frontiersin.orgcdnsciencepub.com |
| Hypoxia | Accumulation of beta-alanine | Generic stress response | frontiersin.orgnih.gov |
Impact of Beta-Alanine on Nitrogen Utilization Efficiency in Plants
Nitrogen is a crucial nutrient for plant growth and productivity, and improving nitrogen use efficiency (NUE) in crops is a major goal in sustainable agriculture. While much of the research on NUE has focused on proteinogenic amino acids like L-alanine, the metabolism of beta-alanine is also implicated in nitrogen utilization. frontiersin.orgnih.gov
Studies have shown that the overexpression of alanine (B10760859) aminotransferase (AlaAT), an enzyme that catalyzes the reversible transamination between L-alanine and 2-oxoglutarate, can improve NUE in crops like canola, rice, and wheat. frontiersin.org While this research primarily focuses on L-alanine, it highlights the importance of amino acid metabolism in nitrogen assimilation and transport. Beta-alanine metabolism is interconnected with primary nitrogen metabolism, and its role as a nitrogen storage compound has been suggested. nih.gov Further research into the specific role of beta-alanine and its metabolic pathways in nitrogen uptake, assimilation, and remobilization could unveil new strategies for enhancing NUE in crop plants.
In Vitro Cellular Research
Beta-Alanine Supplementation in Cell Culture Media to Prevent Acidification and Improve Viability
One of the primary functions of beta-alanine in cellular metabolism is its role as a precursor to carnosine. sigmaaldrich.com Carnosine acts as an intracellular buffer, helping to neutralize the buildup of hydrogen ions that can lead to cellular acidification. sigmaaldrich.com In cell culture environments, metabolic processes can lead to a drop in pH, creating an acidic environment that is detrimental to cell growth and viability. Supplementing cell culture media with beta-alanine can enhance the synthesis of carnosine within the cells, thereby improving their buffering capacity. sigmaaldrich.comnih.gov This helps to maintain a stable intracellular pH, which is crucial for optimal cellular function and survival.
Research has shown that the metabolism of beta-alanine can lead to an increase in extracellular pH. mdpi.com For instance, in studies involving Pseudomonas putida Y-9, the metabolism of beta-alanine resulted in the consumption of H+, leading to a gradual increase in the pH of the external medium. mdpi.com While not directly in mammalian cell culture, this demonstrates the principle of how beta-alanine metabolism can influence pH. The suppression of glycolytic and oxidative metabolism by beta-alanine can also contribute to a reduction in the production of acidic byproducts, further preventing acidification. medchemexpress.com
| Key Findings on Beta-Alanine and Cellular Acidification | Reference |
| Serves as a precursor for the synthesis of carnosine, an intracellular buffer. | sigmaaldrich.com |
| Carnosine helps regulate pH levels by neutralizing hydrogen ions. | sigmaaldrich.com |
| Beta-alanine metabolism can lead to a sustained increase in extracellular pH. | mdpi.com |
| Can suppress glycolytic and oxidative metabolism, reducing acidic byproduct formation. | medchemexpress.com |
Cytoprotective Roles of Beta-Alanine in Cells Exposed to Hypoxic Stress
Hypoxic stress, a condition of low oxygen availability, can cause significant injury to cells. Research has indicated that beta-alanine possesses cytoprotective properties against such damage. Studies on isolated rat hepatocytes and perfused rat livers have demonstrated that beta-alanine can protect against hypoxic injury. nih.gov
In these studies, perfusion with a hypoxic buffer led to an increase in liver weight and the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. The addition of beta-alanine to the perfusion buffer completely prevented both of these effects. nih.gov Histological examinations confirmed these findings, showing that beta-alanine blocked the uptake of trypan blue, a stain used to identify non-viable cells. nih.gov
The protective mechanism of beta-alanine in hypoxic conditions appears to be linked to its ability to interfere with Na+ accumulation induced by hypoxia. nih.gov By preventing this sodium overload, beta-alanine helps to maintain ion homeostasis and increases the liver's resistance to the osmotic stress that occurs during hypoxia. nih.gov This cytoprotective role is crucial for cell survival under low-oxygen conditions. While carnosine, synthesized from beta-alanine, is a known intramuscular buffer against exercise-induced acidosis, which can be exacerbated in hypoxic conditions, direct evidence from cellular studies points towards the modulation of ion homeostasis as a key protective mechanism of beta-alanine itself. nih.govnih.gov
| Cytoprotective Effects of Beta-Alanine in Hypoxia | Experimental Model | Key Findings | Reference |
| Prevention of LDH leakage and weight increase | Isolated perfused rat livers | Beta-alanine completely prevented signs of hypoxic injury. | nih.gov |
| Blocking of trypan blue staining | Liver parenchymal and sinusoidal cells | Indicated preservation of cell viability. | nih.gov |
| Interference with Na+ accumulation | Isolated hepatocytes | Revealed the mechanism of protection against hypoxic stress. | nih.gov |
| Increased resistance to osmotic stress | Isolated perfused rat livers | Demonstrated enhanced cellular resilience during hypoxia. | nih.gov |
Comparative Analysis of L-Alanine and Beta-Alanine Production Methods
The industrial production of L-alanine and beta-alanine utilizes both chemical and biological methods. The choice of method often depends on factors such as cost, efficiency, desired purity, and environmental impact.
L-Alanine Production:
Historically, the industrial production of L-alanine has heavily relied on an enzymatic process. nih.govresearchgate.net This method involves the decarboxylation of L-aspartic acid, which is itself often produced from petroleum-derived fumarate. nih.gov While this enzymatic process is highly efficient, with yields exceeding 90%, its reliance on petroleum-based substrates is a significant drawback. nih.gov
More recently, microbial fermentation has emerged as a promising alternative for L-alanine production from renewable biomass. nih.govdntb.gov.ua This method uses microorganisms, either native strains or genetically engineered ones, to convert sugars into L-alanine. Although native strains often have low yields, metabolic engineering has led to the development of strains capable of high-titer L-alanine production. nih.gov Other methods for L-alanine production include chemical synthesis and hydrolytic extraction, though these are often associated with poor quality, complex processes, and environmental pollution. magtech.com.cn
Beta-Alanine Production:
The production of beta-alanine also involves both chemical and biological routes. nih.govalfa-chemistry.com Chemical synthesis methods are well-developed but often require extreme reaction conditions, such as high temperatures and pressures, as well as strongly acidic or alkaline environments. nih.govresearchgate.net These conditions can lead to the formation of byproducts and high energy consumption. nih.govfrontiersin.org A common industrial chemical synthesis route is the reaction of ammonia with β-propiolactone. wikipedia.org
Biological methods for beta-alanine production, including enzymatic conversion and whole-cell synthesis, are gaining traction due to their milder reaction conditions, lower production costs, and environmental friendliness. nih.govalfa-chemistry.com These "green" methods are becoming the focus of research for industrial-scale production. nih.gov Biosynthetically, beta-alanine is formed from the degradation of dihydrouracil (B119008) and carnosine. wikipedia.org
| Production Method | L-Alanine | Beta-Alanine |
| Chemical Synthesis | Can be prepared from acetaldehyde and ammonium (B1175870) chloride via the Strecker reaction or from ammonolysis of 2-bromopropanoic acid. wikipedia.org Often results in poor quality and environmental pollution. magtech.com.cn | Industrially produced by the reaction of ammonia with β-propiolactone. wikipedia.org Methods are well-developed but require extreme conditions and have high energy consumption. nih.govresearchgate.net |
| Enzymatic Conversion | Traditionally produced by the decarboxylation of L-aspartic acid. nih.gov Highly efficient with yields over 90%. nih.gov | Utilizes free enzymes to catalyze the direct synthesis of beta-alanine. frontiersin.org |
| Microbial Fermentation / Whole-Cell Synthesis | An alternative route using renewable biomass. nih.govdntb.gov.ua Metabolic engineering has improved yields from microbial strains. nih.gov | Uses microorganisms or engineered bacteria to catalyze the conversion of substrates to beta-alanine. frontiersin.org Offers mild reaction conditions and is environmentally friendly. alfa-chemistry.com |
| Natural Biosynthesis | Synthesized from pyruvate (B1213749) and branched-chain amino acids. wikipedia.org | Formed by the degradation of dihydrouracil and carnosine. wikipedia.org |
Future Directions and Emerging Research Avenues
Elucidation of Undiscovered Metabolic Pathways
While the primary metabolic pathways for L-alanine and β-alanine are well-established, significant opportunities exist for discovering novel metabolic routes and interconnections. L-alanine is primarily synthesized from pyruvate (B1213749) and can be catabolized back to pyruvate, linking it directly to glycolysis and the citric acid cycle. smpdb.ca β-alanine is synthesized through the degradation of dihydrouracil (B119008) and carnosine and can be metabolized to malonate-semialdehyde, which can enter fatty acid biosynthesis. wikipedia.orgontosight.ai
Future research will likely focus on identifying alternative, or "promiscuous," enzymatic pathways. A recent study on the bacterium Acinetobacter baylyi revealed a novel β-alanine biosynthetic pathway that functions independently of the known PanD enzyme (L-aspartate decarboxylase). nih.gov This pathway utilizes promiscuous enzymes, including a 2,4-diaminobutyrate aminotransferase and a 2,4-diaminobutyrate decarboxylase, to produce β-alanine. nih.gov The discovery suggests that such alternative routes, driven by enzymes with broad substrate specificity, may be more widespread in prokaryotes than previously thought. nih.gov
Further investigation is needed to explore whether similar undiscovered pathways exist in other organisms, including eukaryotes. Research into transamination reactions, where β-alanine's amino group is transferred to a keto acid to form L-alanine and malonate-semialdehyde, also presents a frontier for discovery. ontosight.ai Understanding the enzymes that catalyze this link and the physiological conditions under which this pathway is active could reveal new regulatory nodes connecting amino acid, glucose, and fatty acid metabolism. The breakdown of β-alanine into other compounds, including L-alanine, is defined as a specific metabolic process, yet the enzymes and regulation governing it in various tissues remain to be fully characterized. ebi.ac.uk
Advanced Enzymatic Engineering for Biosynthesis
The industrial production of L-alanine and β-alanine is increasingly shifting from chemical synthesis to more sustainable biocatalytic methods. nih.govresearchgate.net L-alanine has traditionally been produced via the enzymatic decarboxylation of L-aspartate. nih.gov Similarly, β-alanine can be synthesized from L-aspartate or fumaric acid using enzymes like L-aspartate-α-decarboxylase (ADC) and aspartate ammonia-lyase (AspA). researchgate.netfrontiersin.org
The future of biosynthesis for these amino acids lies in advanced enzymatic engineering and metabolic engineering of microorganisms. Key areas of research include:
Enzyme Cascade Systems: Developing efficient one-pot, multi-enzyme cascades can improve yield and reduce costs. For instance, a two-enzyme cascade using AspA and ADC allows for the synthesis of β-alanine from the inexpensive substrate fumaric acid. frontiersin.org Future work will focus on optimizing the stoichiometry and spatial organization of these enzymes to prevent the buildup of inhibitory intermediates.
Protein Engineering: Computational and bioinformatic approaches are being used to redesign enzymes for enhanced activity, stability, and substrate specificity. researchgate.net For example, the thermostable enzyme AspB from Bacillus sp. is being engineered to improve its ability to produce β-amino acids. researchgate.net Future efforts will target key enzymes like ADC to improve their catalytic efficiency and reduce feedback inhibition, which currently limits product concentration. researchgate.net
Metabolic Engineering of Host Strains: Creating "cell factories" by engineering microorganisms like Escherichia coli or Corynebacterium glutamicum is a major goal. nih.govresearchgate.net This involves not only overexpressing key biosynthetic enzymes but also deleting competing metabolic pathways to channel metabolic flux towards the desired product. For L-alanine, this includes engineering strains to efficiently utilize renewable biomass like sugars instead of petroleum-based precursors. nih.gov For β-alanine, this involves heterologous expression of enzymes like ADC in robust industrial hosts. researchgate.net
| Enzyme | Substrate(s) | Product | Role in Biosynthesis |
| L-aspartate-β-decarboxylase | L-Aspartic Acid | L-Alanine | Traditional enzymatic production of L-alanine. nih.gov |
| L-aspartate-α-decarboxylase (ADC) | L-Aspartic Acid | β-Alanine | Key enzyme for converting L-aspartate to β-alanine. researchgate.netfrontiersin.org |
| Aspartate ammonia-lyase (AspA) | Fumaric Acid | L-Aspartic Acid | Used in a cascade with ADC to produce β-alanine from fumaric acid. frontiersin.org |
| 2,4-diaminobutyrate aminotransferase (Dat) | 2,4-diaminobutyrate | 3-aminopropanal | Part of a novel, alternative pathway for β-alanine synthesis in some bacteria. nih.gov |
| 2,4-diaminobutyrate decarboxylase (Ddc) | 2,4-diaminobutyrate | 1,3-diaminopropane | Part of a novel, alternative pathway for β-alanine synthesis in some bacteria. nih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the complex roles of L-alanine and β-alanine in health and disease, researchers are moving towards systems biology approaches. nih.gov The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological processes that cannot be achieved by studying molecules in isolation. nih.gov
A pioneering study demonstrated the power of this approach by re-evaluating the role of β-alanine metabolism in cellular inflammation. mdpi.com By integrating multi-omics data from lipopolysaccharide (LPS)-stimulated cells, researchers identified the β-alanine metabolism pathway as a significant, yet previously overlooked, player in the inflammatory response. mdpi.com This integrated analysis led to the identification of a metabolite in this pathway, ureidopropionic acid, as a novel anti-inflammatory compound. mdpi.com
Future research will expand the application of multi-omics to:
Map Comprehensive Interaction Networks: By combining genomic data (e.g., GWAS) with transcriptomic, proteomic, and metabolomic data, researchers can construct detailed network models that link genetic predispositions to metabolic outcomes involving alanine (B10760859) and its derivatives. nih.gov
Identify Novel Biomarkers and Therapeutic Targets: A systems-level understanding can uncover key regulatory points in metabolic pathways that could serve as biomarkers for disease diagnosis or as targets for therapeutic intervention. nih.gov For example, tracing how changes in gene expression affect the levels of L-alanine, β-alanine, and carnosine could provide insights into metabolic disorders or age-related diseases.
Understand Host-Microbiome Interactions: The gut microbiome contributes significantly to host metabolism. Multi-omics approaches can be used to decipher how microbial metabolism influences the availability and synthesis of L-alanine and β-alanine in the host, and how this, in turn, affects physiological processes. nih.gov
Development of Novel Analytical Tools for In Vivo Studies
Studying the dynamics of L-alanine and β-alanine metabolism in vivo is crucial for translating basic research into practical applications. While current methods, such as analyzing blood samples or muscle biopsies, provide valuable snapshots, they are often invasive and lack real-time temporal resolution. nih.govnih.gov
The future in this area lies in the development of novel analytical tools capable of non-invasive, real-time monitoring of these amino acids and their metabolites within a living organism. Key areas for development include:
Advanced Biosensors: Creating genetically encoded or synthetic biosensors that can detect cellular concentrations of L-alanine or β-alanine in real-time. These sensors could be expressed in specific cell types or tissues to monitor metabolic fluxes in response to various stimuli.
Non-Invasive Imaging Techniques: Developing novel imaging agents for techniques like Positron Emission Tomography (PET) or Magnetic Resonance Spectroscopy (MRS). Isotope-labeled versions of L-alanine and β-alanine could be used to trace their uptake, biodistribution, and incorporation into other molecules (like carnosine) non-invasively, providing a dynamic view of their metabolism in different organs. nih.gov
High-Sensitivity Mass Spectrometry: Advancing mass spectrometry techniques to improve the detection and quantification of low-abundance metabolic intermediates in vivo. This would allow for a more detailed mapping of metabolic pathways and the identification of subtle metabolic shifts associated with disease or nutritional interventions.
Microfluidic Sampling Systems: Coupling microdialysis or other micro-sampling techniques with highly sensitive analytical platforms could enable near-continuous monitoring of L-alanine and β-alanine levels in the interstitial fluid of specific tissues, such as muscle or brain, offering a window into local metabolic activity.
These advanced tools will be critical for understanding the precise mechanisms by which β-alanine supplementation impacts muscle physiology and for exploring the systemic effects of modulating L-alanine and β-alanine pathways. nih.govresearchgate.net
Q & A
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Perform meta-analysis of existing studies (systematic review protocols in ) to identify confounding variables (e.g., cell line heterogeneity, dosing protocols). Replicate key experiments with standardized conditions (e.g., ATCC cell lines, ISO-compliant buffers). Apply statistical reconciliation (e.g., Bayesian analysis) to account for inter-lab variability .
05 文献检索Literature search for meta-analysis02:58
Q. What mechanistic studies are needed to clarify the dual role of this compound in oxidative stress and cellular energy metabolism?
- Methodological Answer : Use isotope-labeled tracers (¹³C-beta-alanine) to track metabolic flux in mitochondrial assays. Combine siRNA knockdown of key enzymes (e.g., carnosine synthase) with redox profiling (GSH/GSSG ratios) to establish causality. Validate findings in in vivo models (e.g., zebrafish larvae) using targeted metabolomics 14 .
专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了01:30
Q. How to integrate computational models with experimental data for predicting this compound interactions in complex biological systems?
- Methodological Answer : Develop QSAR models using molecular descriptors (e.g., logP, polar surface area) and docking simulations (AutoDock Vina). Validate predictions via SPR (surface plasmon resonance) for binding affinity and MD (molecular dynamics) for conformational stability. Cross-reference with transcriptomic datasets (e.g., GEO repositories) to identify pathway-level effects .
AI助科研之如何使用在问辅助实验(六)01:26
Methodological Best Practices
-
Literature Review : Use Boolean operators in Google Scholar (e.g., "this compound" AND "oxidative stress" NOT "supplement") to filter non-academic sources. Prioritize peer-reviewed studies with full experimental details .
使用Google Scholar进行搜索02:39
-
Data Contradiction Analysis : Apply the TRIZ principle (theory of inventive problem-solving) to isolate conflicting variables. For example, conflicting bioavailability data may arise from differences in intestinal permeability assays (e.g., Caco-2 vs. ex vivo models) .
-
Ethical Reporting : Disclose all negative results and methodological limitations (e.g., batch variability in synthetic batches) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

